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Ramipril Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of ramipril and its active metabolite,

ramiprilat, consolidated from multiple scientific sources.

Parameter
Ramipril
(Prodrug)

Ramiprilat (Active
Metabolite)

Notes & Sources

Absorption &
Bioavailability

Oral Bioavailability 50-60% [1] [2] 44% (after IV prodrug)
[1]

Food slows absorption rate but
not extent [1] [2].

Distribution

Plasma Protein Binding ~73% [1] [3] [2] ~56% [1] [3] [2] Binding is independent of

concentration [1].

Metabolism

| Process | Prodrug, hydrolyzed to Ramiprilat [1] [3]. | Further metabolized to inactive glucuronide

conjugates [1] [2]. | • Site: 75% hepatic, 25% renal [4]. • Enzymes: Esterases; not a substrate for CYP450

[2]. | | Excretion & Elimination | | | | | Primary Route | Urine (60%), Feces (40%) [1] [2]. | Urine (60%),
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Feces (40%) [1] [2]. | | | Effective Half-life (Ramiprilat) | - | 9-18 hours [1] [2] | Represents clearance of free

ramiprilat. | | Terminal Half-life (Ramiprilat) | - | >50 hours [1] [3] [2] | Thought to represent slow

dissociation from ACE [1] [2]. | | Pharmacodynamics (ACE Binding) | | | | | ACE Binding Kinetics | - | • C-

site: High affinity, slow dissociation [4]. • N-site: Lower affinity [4]. | A 2.5 mg oral dose inhibits ~80% of

C-site and ~33% of N-site activity 24 hours post-dose [4]. |

Experimental Protocols for Key Data

For researchers aiming to replicate or compare studies, here are the methodologies behind some critical

findings.

PBPK Modeling of ACE Binding (Source: [4]):

Objective: To develop a physiologically based pharmacokinetic (PBPK) model describing the
time course of ramipril and ramiprilat in plasma and tissues, and their inhibition of the N and C

sites of ACE.
Model: The study used the PKQuest PBPK program. The model incorporated:

Two independent ACE binding sites (N and C) with non-equilibrium, time-dependent
binding kinetics.

Intestinal absorption of ramipril.
Liver and kidney intracellular uptake of ramipril, conversion to ramiprilat, and extrusion

from the cell.
Data Input: The model was applied to experimental data from van Griensven et al. It assumed

in vitro ramiprilat/ACE binding kinetics measured at 4°C and 300 mM NaCl.
Key Outputs: The model quantified the percentage inhibition of the N and C sites over time

following specific oral ramipril doses.

Clinical Pharmacokinetics Review (Source: [3]):

Methodology: This is a review article that synthesizes data from previous clinical

pharmacokinetic studies on ramipril. The parameters it reports (e.g., bioavailability, half-life,
excretion routes) are derived from these earlier experimental and clinical trials.

Typical Study Design: Such data are typically obtained from studies where ramipril is
administered orally or intravenously to human subjects, with subsequent serial blood and urine

sample collection. Concentrations of ramipril and ramiprilat are measured using high-
performance liquid chromatography (HPLC) or mass spectrometry.
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Ramipril Pharmacokinetic and Pharmacodynamic
Pathway

The diagram below illustrates the journey of ramipril through the body, from absorption to its mechanism of

action.
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Administration & Absorption

Metabolism & Activation

Mechanism of Action
Elimination

Oral Dose
(Ramipril Prodrug)

Gastrointestinal
Tract

Absorption

Systemic
Circulation
(Ramipril)

Bioavailability
50-60%

Liver (75%)
Kidneys (25%)

Urine (60%)Feces (40%)

Systemic
Circulation
(Ramiprilat)

Conversion to
Active Metabolite

Angiotensin-
Converting

Enzyme (ACE)

Inhibition

Esterases

  Hydrolysis

Angiotensin II
(Potent Vasoconstrictor)

 Normal Conversion  Inhibits

Bradykinin

 Normal Degradation   Inhibits  

Angiotensin I
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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